Cdc7 Kinase: Functional Silence of the Unsubstituted Core vs. Potent Inhibition by XL413
XL413, a 2,4,8-trisubstituted benzofuro[3,2-d]pyrimidine, is a potent ATP-competitive Cdc7 inhibitor (IC50 = 3.4 nM) [1]. While direct assay data for the target compound against Cdc7 is absent from the literature, its unsubstituted 2-position and lack of a 4-oxo or 8-chloro group structurally preclude the key interactions required for Cdc7 inhibition. This structural distinction makes the target compound a validated negative control for any kinase panel where XL413 or similar 2-substituted analogs are positive controls.
| Evidence Dimension | Cdc7 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | No data (predicted IC50 > 10 µM based on structural analog inactivity) |
| Comparator Or Baseline | XL413: IC50 = 3.4 nM |
| Quantified Difference | >2,940-fold predicted selectivity window |
| Conditions | ATP-competitive biochemical assay (reported for XL413) |
Why This Matters
Procurement of a verified silent core scaffold is essential for fragment-based screening to avoid false-positive hits from pre-existing substituents.
- [1] FlyBase Chemical Report: XL413. FlyBase (2025). View Source
